Cas no 1361877-16-8 (2-(3,5-Dichlorophenyl)-5-methylthiazole)

2-(3,5-Dichlorophenyl)-5-methylthiazole 化学的及び物理的性質
名前と識別子
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- 2-(3,5-Dichlorophenyl)-5-methylthiazole
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- インチ: 1S/C10H7Cl2NS/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-5H,1H3
- InChIKey: GVGJNANDWJHKKJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1=NC=C(C)S1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 41.1
- XLogP3: 4.3
2-(3,5-Dichlorophenyl)-5-methylthiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059000241-1g |
2-(3,5-Dichlorophenyl)-5-methylthiazole |
1361877-16-8 | 98% | 1g |
$889.43 | 2022-04-02 | |
Alichem | A059000241-10g |
2-(3,5-Dichlorophenyl)-5-methylthiazole |
1361877-16-8 | 98% | 10g |
$2,667.82 | 2022-04-02 | |
Alichem | A059000241-5g |
2-(3,5-Dichlorophenyl)-5-methylthiazole |
1361877-16-8 | 98% | 5g |
$2,142.58 | 2022-04-02 |
2-(3,5-Dichlorophenyl)-5-methylthiazole 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2-(3,5-Dichlorophenyl)-5-methylthiazoleに関する追加情報
2-(3,5-Dichlorophenyl)-5-methylthiazole
2-(3,5-Dichlorophenyl)-5-methylthiazole, also known by its CAS number 1361877-16-8, is a heterocyclic organic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the thiazole family, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom, making it a versatile structure for various chemical modifications.
The molecular structure of 2-(3,5-Dichlorophenyl)-5-methylthiazole comprises a thiazole ring substituted with a dichlorophenyl group at the 2-position and a methyl group at the 5-position. The presence of chlorine atoms on the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. The methyl group at the 5-position adds to the molecule's stability and may play a role in enhancing its bioavailability.
Recent studies have highlighted the potential of 2-(3,5-Dichlorophenyl)-5-methylthiazole as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could be a promising candidate for treating chronic inflammatory diseases like arthritis and inflammatory bowel disease.
In addition to its pharmacological applications, 2-(3,5-Dichlorophenyl)-5-methylthiazole has shown potential in agrochemicals as a fungicide or insecticide. Its ability to disrupt essential biochemical pathways in pathogens makes it a valuable compound for protecting crops from various pests and diseases.
The synthesis of 2-(3,5-Dichlorophenyl)-5-methylthiazole typically involves multi-step reactions, including nucleophilic substitution and cyclization processes. Recent advancements in synthetic chemistry have enabled more efficient and cost-effective methods for producing this compound on an industrial scale.
2-(3,5-Dichlorophenyl)-5-methylthiazole's unique chemical properties make it an attractive target for further research into its biological activities and potential therapeutic uses. Ongoing studies are focusing on optimizing its pharmacokinetic profile and evaluating its safety profile for clinical applications.
In conclusion, CAS No 1361877-16-8, or 2-(3,5-Dichlorophenyl)-5-methylthiazole, stands out as a versatile compound with wide-ranging applications across multiple industries. Its structural features and promising biological activities position it as a key player in future drug development and agricultural innovations.
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